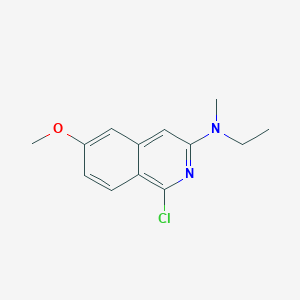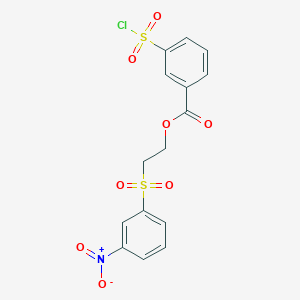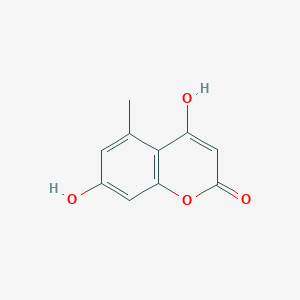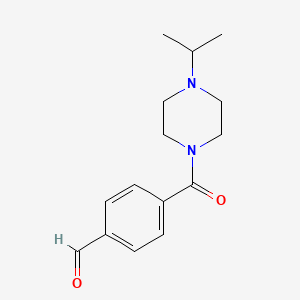
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde
Vue d'ensemble
Description
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde is an organic compound that features a piperazine ring substituted with a formylbenzoyl group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde typically involves the acylation of 4-isopropylpiperazine with 4-formylbenzoyl chloride. The reaction is carried out in the presence of an organic base such as pyridine to neutralize the hydrochloric acid byproduct . The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring under basic conditions.
Major Products
Oxidation: 1-(4-Carboxybenzoyl)-4-isopropylpiperazine.
Reduction: 1-(4-Hydroxybenzoyl)-4-isopropylpiperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug design.
Industry: Utilized in the production of polymers and materials with specific properties
Mécanisme D'action
The mechanism of action of 4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity and selectivity for its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formylbenzoic acid: Shares the formylbenzoyl group but lacks the piperazine ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring with different substituents.
Uniqueness
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde is unique due to the combination of the formylbenzoyl group and the isopropyl-substituted piperazine ring. This structure provides a balance of reactivity and stability, making it a versatile intermediate for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C15H20N2O2 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde |
InChI |
InChI=1S/C15H20N2O2/c1-12(2)16-7-9-17(10-8-16)15(19)14-5-3-13(11-18)4-6-14/h3-6,11-12H,7-10H2,1-2H3 |
Clé InChI |
DHCFHLGOZBLKNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
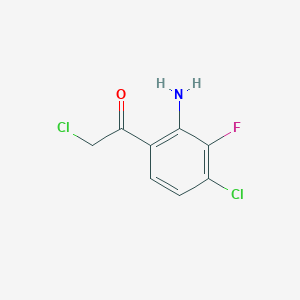
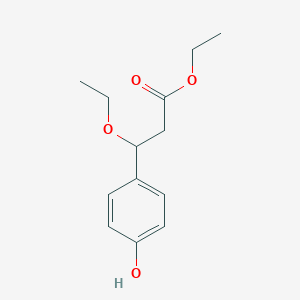
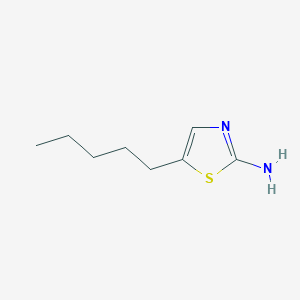

diphenylsilane](/img/structure/B8622279.png)
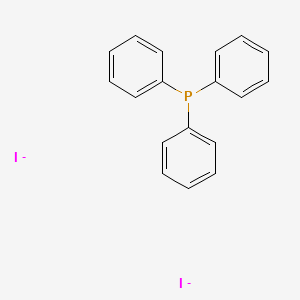
![5-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B8622287.png)
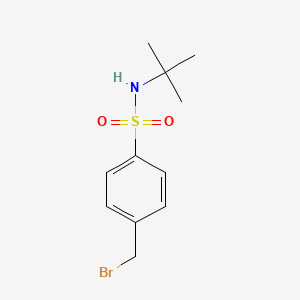
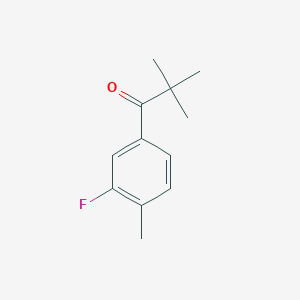
![2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B8622307.png)

